![molecular formula C19H27N B6631229 N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. Memantine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.
Wirkmechanismus
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory processes. Glutamate is released by neurons and binds to NMDA receptors, which are located on the surface of neurons. This binding activates the NMDA receptors, which allows calcium ions to enter the neuron. This influx of calcium ions can lead to neuronal damage and cell death. By blocking the activity of glutamate, N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine helps to protect neurons from damage and cell death.
Biochemical and Physiological Effects:
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to decrease the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in lab experiments is that it has a well-established mechanism of action and has been extensively studied in the context of Alzheimer's disease. However, one limitation of using N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in lab experiments is that it is a medication and therefore may have unwanted effects on other systems in the body.
Zukünftige Richtungen
There are a number of future directions for research on N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine. One area of research is the potential use of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the potential use of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is ongoing research into the biochemical and physiological effects of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine, which may lead to the development of new drugs with similar mechanisms of action.
Synthesemethoden
The synthesis of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine involves the reaction of 3-methyladamantane-1-carboxylic acid with formaldehyde and ammonium chloride to form 3-methyladamantylamine. This is then reacted with benzyl chloride to form N-[(3-methyl-1-adamantyl)methyl]benzylamine. Finally, this compound is reacted with formaldehyde and ammonium chloride to form N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine.
Wissenschaftliche Forschungsanwendungen
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has been extensively studied for its potential use in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce the severity of symptoms in patients with moderate to severe Alzheimer's disease. In addition to its use in Alzheimer's disease, N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-18-8-16-7-17(9-18)11-19(10-16,13-18)14-20-12-15-5-3-2-4-6-15/h2-6,16-17,20H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBQAWLMAOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CNCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.